molecular formula C26H23NO7 B11139662 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11139662
M. Wt: 461.5 g/mol
InChI Key: QZEPQKUJWFHNQV-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with the molecular formula C26H23NO7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by a series of functional group transformations to introduce the methoxy, oxo, and benzyloxycarbonylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The methoxy and benzyloxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C26H23NO7/c1-31-18-9-11-20-21-12-10-19(15-23(21)34-25(29)22(20)14-18)33-24(28)8-5-13-27-26(30)32-16-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13,16H2,1H3,(H,27,30)

InChI Key

QZEPQKUJWFHNQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)CCCNC(=O)OCC4=CC=CC=C4)OC2=O

Origin of Product

United States

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